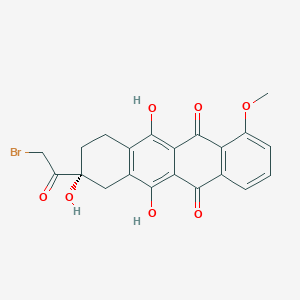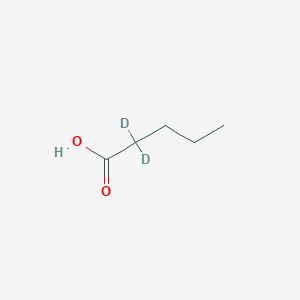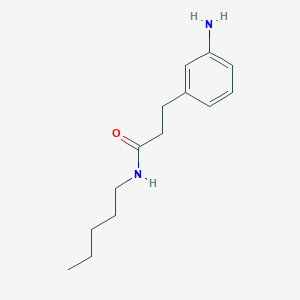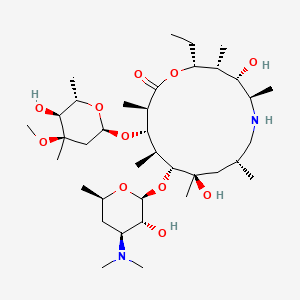
N-Desmethyl Azithromycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Desmethyl Azithromycin B is a derivative of azithromycin, a well-known macrolide antibiotic. This compound is characterized by the removal of a methyl group from the nitrogen atom in the azithromycin molecule. It retains the broad-spectrum antibacterial properties of azithromycin and is primarily used in research settings to study the pharmacokinetics and metabolism of azithromycin .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyl Azithromycin B typically involves the demethylation of azithromycin. One common method includes dissolving azithromycin in acetone, followed by the addition of activated carbon and formaldehyde. The mixture is then refluxed, and formic acid is added to facilitate the demethylation process. Sodium hydroxide is subsequently added to induce precipitation, and the product is isolated .
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings .
化学反应分析
Types of Reactions: N-Desmethyl Azithromycin B undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethylformamide.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of azido or cyano derivatives.
科学研究应用
N-Desmethyl Azithromycin B has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of azithromycin.
Biology: Employed in studies investigating the pharmacokinetics and pharmacodynamics of azithromycin.
Medicine: Utilized in preclinical studies to understand the metabolic pathways and potential side effects of azithromycin.
Industry: Applied in the development of new macrolide antibiotics with improved efficacy and reduced resistance
作用机制
N-Desmethyl Azithromycin B exerts its effects by binding to the 23S ribosomal RNA of the bacterial 50S ribosomal subunit. This binding inhibits the transpeptidation and translocation steps of protein synthesis, thereby preventing bacterial growth. The compound also interferes with the assembly of the 50S ribosomal subunit, further inhibiting protein synthesis .
相似化合物的比较
Azithromycin: The parent compound with a methyl group on the nitrogen atom.
Erythromycin: Another macrolide antibiotic with a similar structure but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with a similar mechanism of action but different metabolic pathways.
Uniqueness: N-Desmethyl Azithromycin B is unique due to its demethylated structure, which allows for distinct metabolic and pharmacokinetic properties. This makes it a valuable tool in research for understanding the metabolism and action of macrolide antibiotics .
属性
分子式 |
C37H70N2O11 |
|---|---|
分子量 |
719.0 g/mol |
IUPAC 名称 |
(2R,3R,4S,5R,8R,10R,11R,12S,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecan-15-one |
InChI |
InChI=1S/C37H70N2O11/c1-14-27-21(4)29(40)24(7)38-18-19(2)16-36(9,44)33(50-35-30(41)26(39(11)12)15-20(3)46-35)22(5)31(23(6)34(43)48-27)49-28-17-37(10,45-13)32(42)25(8)47-28/h19-33,35,38,40-42,44H,14-18H2,1-13H3/t19-,20-,21+,22+,23-,24-,25+,26+,27-,28+,29+,30-,31+,32+,33-,35+,36-,37-/m1/s1 |
InChI 键 |
VUPHMOHDOYHVSB-VZIFPMBTSA-N |
手性 SMILES |
CC[C@@H]1[C@@H]([C@@H]([C@H](NC[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)C |
规范 SMILES |
CCC1C(C(C(NCC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
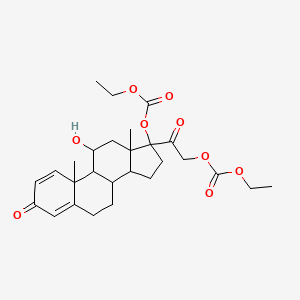
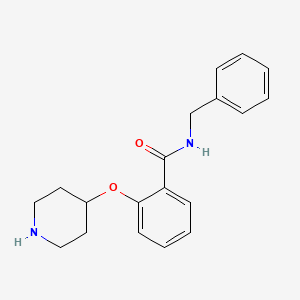
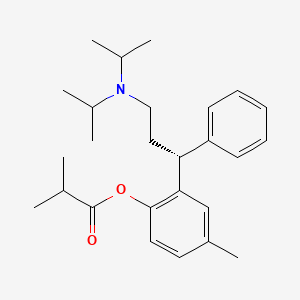
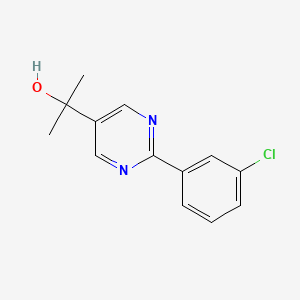
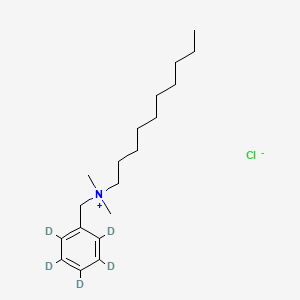
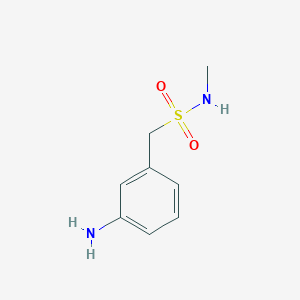

![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
